Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate
Overview
Description
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate (MHPAP) are inflammatory cytokines, particularly Interleukin (IL)-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha . These cytokines are signaling molecules involved in the inflammation process and are associated with many human diseases .
Mode of Action
MHPAP interacts with its targets by inhibiting their production. In lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), MHPAP significantly inhibited the production of IL-6, IL-1beta, IL-8, and TNF-alpha . It also inhibited the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 .
Biochemical Pathways
MHPAP affects the NF-κB pathway, which is a major cellular pathway involved in inflammation and immune responses . NF-κB p65 is phosphorylated by IκB kinase (IKK), and MHPAP was found to bind to IKK better than an IKK inhibitor . This suggests that MHPAP may inhibit the NF-κB pathway by binding to and inhibiting IKK .
Pharmacokinetics
MHPAP is a phenolic amide ester and is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells . .
Result of Action
The inhibition of inflammatory cytokines and the NF-κB pathway by MHPAP can lead to a reduction in inflammation. In LPS-stimulated PBMCs, MHPAP significantly inhibited IL-6, IL-1beta, IL-8, and TNF-alpha . This suggests that MHPAP may be used as a potent cell-permeable compound to inhibit inflammatory cytokines in monocyte/macrophage-like cells .
Biochemical Analysis
Biochemical Properties
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate interacts with various enzymes and proteins. It has been found to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) p65 phosphorylation in THP-1 cells . This compound also binds to IκB kinase (IKK) better than an IKK inhibitor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In lipopolysaccharide (LPS)-stimulated THP-1 and human peripheral blood mononuclear cells (PBMCs), this compound significantly inhibited IL-6, IL-1beta, IL-8, and tumor necrosis factor (TNF)-alpha .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to IKK better than an IKK inhibitor . Furthermore, it inhibits the luminescence increased in the LPS-stimulated NF-κB-Luc2 THP-1 cells .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function, particularly in inhibiting inflammatory cytokines in monocyte/macrophage-like cells .
Metabolic Pathways
It has been found to interact with enzymes such as IKK .
Transport and Distribution
This compound is transported better than its non-ester form (NEF) in monocyte/macrophage-like cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, methyl acrylate, and phenylalanine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Amidation: The intermediate compound is then subjected to an amidation reaction with phenylalanine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- Methyl 4’-hydroxy-3’-methoxycinnamate
Uniqueness
Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJBWQGWPYQIAR-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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